molecular formula C5H3Br2NO3 B1446561 4-Amino-2,5-dibromofuran-3-carboxylic acid CAS No. 1427504-40-2

4-Amino-2,5-dibromofuran-3-carboxylic acid

Cat. No. B1446561
M. Wt: 284.89 g/mol
InChI Key: MIQAXGSCMLQAMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-2,5-dibromofuran-3-carboxylic acid is a chemical compound with the molecular formula C5H3Br2NO3 and a molecular weight of 284.89 . It is also known by the synonym 3-Furancarboxylic acid, 4-amino-2,5-dibromo .


Molecular Structure Analysis

The molecular structure of 4-Amino-2,5-dibromofuran-3-carboxylic acid consists of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. This ring is substituted at the 2 and 5 positions with bromine atoms, at the 3 position with a carboxylic acid group, and at the 4 position with an amino group .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Amino-2,5-dibromofuran-3-carboxylic acid are not available, furan compounds in general are known to undergo a variety of reactions. These include electrophilic aromatic substitution, nucleophilic aromatic substitution, and Diels-Alder reactions .

Future Directions

The future directions for research on 4-Amino-2,5-dibromofuran-3-carboxylic acid and similar compounds are vast. Furan derivatives are of interest in many areas of research, including medicinal chemistry, materials science, and synthetic chemistry. They are often used as building blocks in the synthesis of complex molecules, and their unique reactivity patterns make them useful tools in the development of new synthetic methods .

properties

IUPAC Name

4-amino-2,5-dibromofuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2NO3/c6-3-1(5(9)10)2(8)4(7)11-3/h8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQAXGSCMLQAMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(OC(=C1N)Br)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2,5-dibromofuran-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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